

# Application Note: Determination of Dibutyl Succinate Migration from Polymers

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## Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

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## Abstract

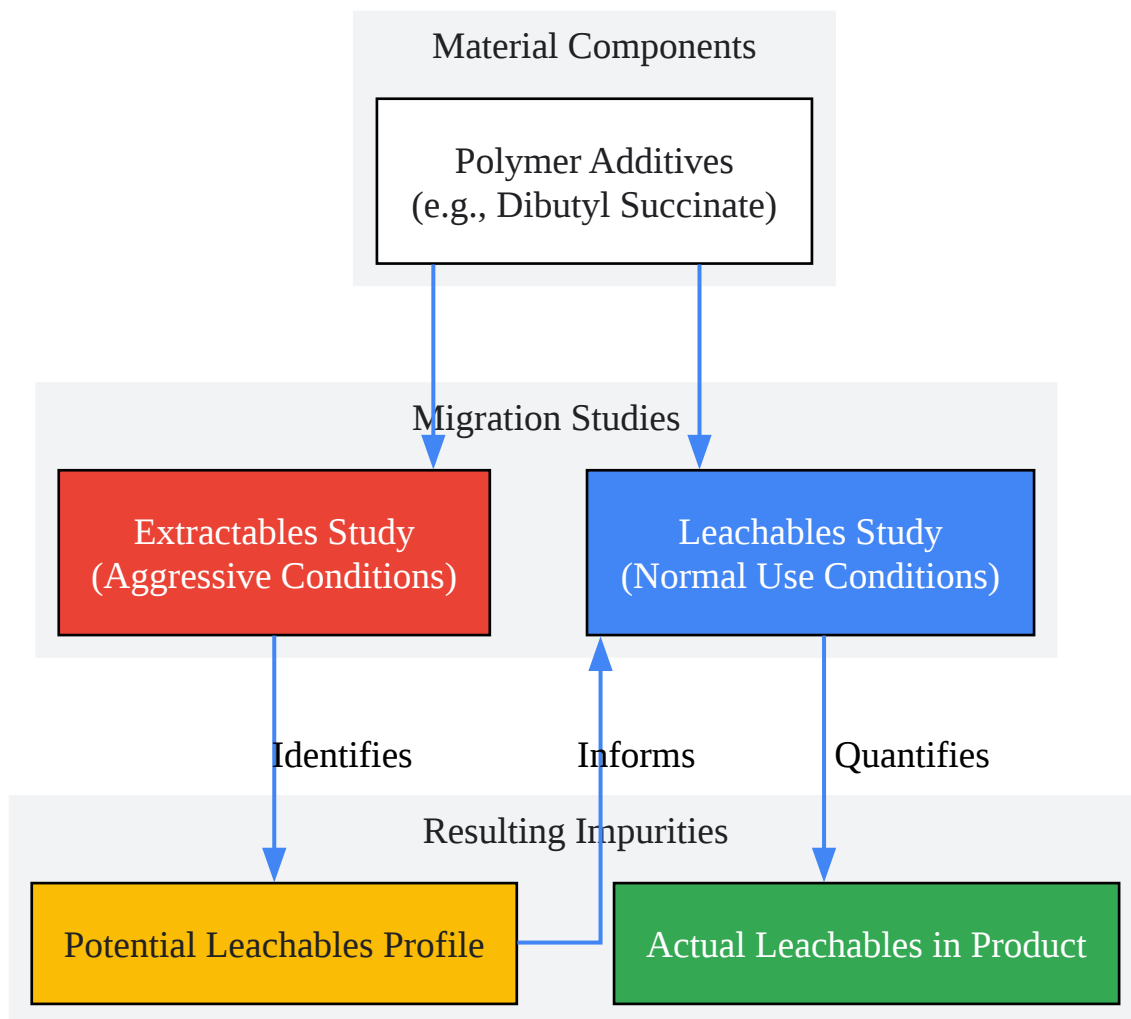
This application note provides a comprehensive protocol for determining the migration of **Dibutyl succinate** (DBS), a common plasticizer, from polymeric materials. The migration of plasticizers is a critical concern for consumer safety and product quality, particularly in the pharmaceutical, medical device, and food packaging industries.[1][2][3] Leachables, such as DBS, can pose toxicological risks and affect the efficacy of drug products.[1] This document outlines detailed methodologies for migration studies using food and pharmaceutical simulants, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are designed for researchers, scientists, and drug development professionals to ensure regulatory compliance and product safety.[4][5]

## Introduction: Extractables vs. Leachables

In the context of pharmaceutical packaging and medical devices, it is essential to distinguish between extractables and leachables.[6]

- Extractables are chemical compounds released from a material under aggressive laboratory conditions, such as elevated temperatures or the use of harsh solvents.[7] These studies aim to create a "worst-case" profile of potential migrants.[1][7]
- Leachables are compounds that migrate from the material into a drug product or food under normal conditions of use and storage.[2] Leachables are typically a subset of extractables.

Understanding this relationship is fundamental to designing a comprehensive risk assessment strategy for a given polymer in contact with a sensitive product.



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Caption: Logical relationship between Extractables and Leachables.

## Principle of Migration Testing

Migration testing is performed to quantify the transfer of chemical substances from materials into a simulant that mimics the properties of the final product (e.g., food or a drug formulation).

[8] The European Union's Regulation (EU) No. 10/2011 for plastic food contact materials provides a framework that is widely adopted.[5]

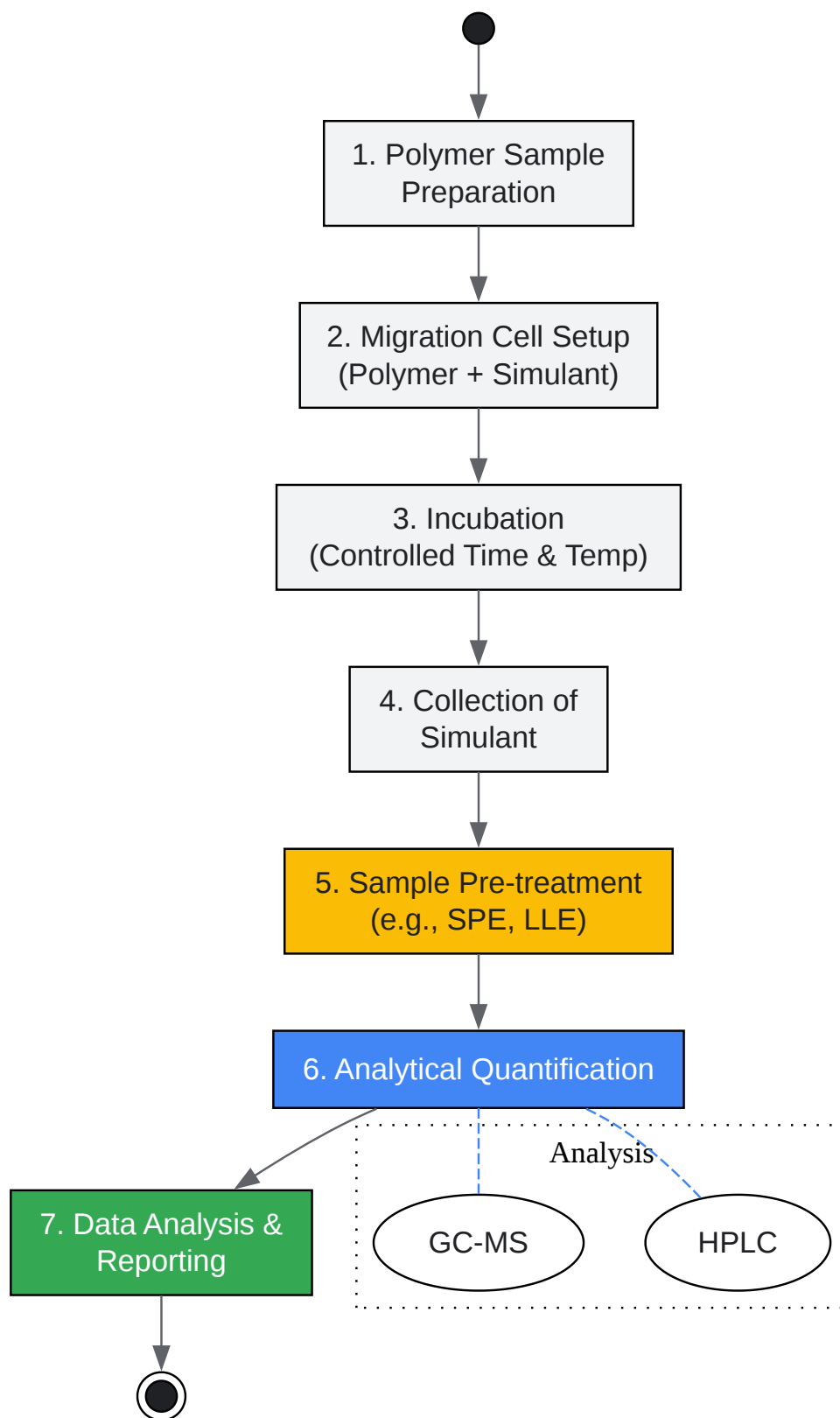
There are two primary types of migration limits:

- Overall Migration Limit (OML): The maximum permitted total amount of all non-volatile substances that can migrate from the material to the food simulant. The limit is typically 10 mg/dm<sup>2</sup> of the material surface area or 60 mg/kg of food.[\[4\]](#)[\[5\]](#)
- Specific Migration Limit (SML): A maximum permitted quantity of a specific substance, like DBS, that can migrate. This limit is based on toxicological data for the individual substance. [\[4\]](#)[\[5\]](#)

This protocol focuses on determining the specific migration of **Dibutyl succinate**.

## Experimental Workflow

The overall process for determining DBS migration involves exposing the polymer to a simulant under controlled conditions, followed by extraction and analysis of the simulant to quantify the amount of migrated DBS.



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Caption: General experimental workflow for DBS migration analysis.

# Detailed Experimental Protocols

## Protocol 1: Migration Experiment

This protocol describes the procedure for exposing a polymer sample to a simulant.

### 1. Materials and Reagents:

- Polymer sample of known surface area.
- Food Simulants (as per EU Regulation No. 10/2011):
  - Simulant A: 10% ethanol (v/v) for aqueous foods.
  - Simulant B: 3% acetic acid (w/v) for acidic foods.
  - Simulant D2: Vegetable oil or alternative solvents like isooctane or 95% ethanol for fatty foods.[\[5\]](#)[\[9\]](#)
- Migration cells or glass containers with inert lids.
- Forced convection oven or incubator.[\[10\]](#)
- Analytical grade **Dibutyl succinate** standard.
- Solvents for extraction (e.g., diethyl ether, acetonitrile).[\[11\]](#)

### 2. Procedure:

- Cut the polymer material into test specimens of a known size (e.g., 1 dm<sup>2</sup>). Clean the surface gently if necessary to remove external contaminants.
- Place the test specimen into a migration cell or glass container.
- Add a known volume of the pre-heated food simulant, ensuring the entire surface of the polymer is in contact. A standard ratio is 6 dm<sup>2</sup> of material per 1 kg (or 1 L) of simulant.
- Seal the migration cell.

- Place the assembly in an oven or incubator at the selected test conditions. Conditions should reflect the intended use of the polymer. Common accelerated test conditions are 10 days at 40°C, 10 days at 60°C, or 2 hours at 100°C.[8][10]
- At the end of the incubation period, remove the cells and allow them to cool to room temperature.
- Carefully remove the polymer specimen. The remaining simulant, now containing any migrated DBS, is ready for analysis.
- For solvent-based simulants (e.g., isooctane), the solution may be concentrated under a gentle stream of nitrogen. For aqueous simulants, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to transfer DBS into an organic solvent and concentrate it.[12]

## Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying volatile and semi-volatile compounds like DBS.[13][14]

### 1. Sample Preparation:

- Prepare a calibration curve by diluting the analytical DBS standard in the same solvent as the final sample extract to concentrations ranging from approximately 0.1 to 50 µg/mL.
- Add a suitable internal standard to both the calibration standards and the collected migration samples to correct for variations in injection volume and instrument response.

### 2. GC-MS Analysis:

- Inject 1 µL of the prepared sample into the GC-MS system.
- Analyze the samples using the conditions outlined in Table 1. These are typical starting conditions and may require optimization.
- Identify DBS based on its retention time and characteristic mass spectrum.

- Quantify the amount of DBS by comparing the peak area of the target ion against the calibration curve.

Parameter	Condition	Reference
GC System	Agilent 6890 or equivalent	[11]
Column	HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness	[11]
Injector	Splitless mode, 250°C	
Carrier Gas	Helium, constant flow at 1.0 mL/min	[11]
Oven Program	Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 10 min	[11]
MS System	Mass Spectrometer (e.g., Agilent 5972 or equivalent)	
Ionization Mode	Electron Ionization (EI) at 70 eV	-
Acquisition Mode	Selected Ion Monitoring (SIM) for highest sensitivity	[14][15]
Target Ions for DBS	m/z 115, 173, 87 (Quantification and confirmation ions)	-

Table 1: Recommended GC-MS Instrumentation and Operating Conditions.

## Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable alternative, particularly for samples that are not amenable to the high temperatures of GC analysis.[\[13\]](#)[\[16\]](#)

#### 1. HPLC Analysis:

- Prepare calibration standards as described for GC-MS, using the HPLC mobile phase as the diluent.
- Analyze the samples using the conditions outlined in Table 2.
- Quantify DBS based on its retention time and peak area compared to the calibration curve.

Parameter	Condition	Reference
HPLC System	Standard HPLC with UV or MS detector	<a href="#">[11]</a> <a href="#">[16]</a>
Column	C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 $\mu$ m	<a href="#">[16]</a>
Mobile Phase	Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid (for MS compatibility)	<a href="#">[16]</a>
Flow Rate	1.0 mL/min	<a href="#">[17]</a>
Column Temperature	30°C	-
Injection Volume	10 $\mu$ L	-
Detector	UV at 210 nm or Mass Spectrometer (ESI source)	<a href="#">[11]</a>

Table 2: Recommended HPLC Instrumentation and Operating Conditions.

## Data Presentation and Calculation



The results of the migration analysis should be reported in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm<sup>2</sup> of the polymer surface area (mg/dm<sup>2</sup>).

Calculation:

$$\text{Migration (mg/kg)} = (C \times V) / M$$

Where:

- C = Concentration of DBS in the simulant (mg/L)
- V = Volume of the simulant (L)
- M = Mass of the simulant (kg), typically assumed to be equal to V for aqueous simulants.

$$\text{Migration (mg/dm}^2\text{)} = (C \times V) / A$$

Where:

- A = Surface area of the polymer sample (dm<sup>2</sup>)

Quantitative results should be summarized for easy comparison, as shown in the example table below.

Sample ID	Polymer Type	Simulant	Time (days)	Temp (°C)	DBS Concentration (mg/kg)	DBS Migration (mg/dm <sup>2</sup> )
001	PVC	Simulant A (10% EtOH)	10	40	Result	Result
002	PVC	Simulant B (3% HAc)	10	40	Result	Result
003	PVC	Simulant D2 (Oil)	10	40	Result	Result
004	PE	Simulant A (10% EtOH)	10	60	Result	Result
005	PE	Simulant D2 (Oil)	10	60	Result	Result

Table 3:  
Example  
Data Table  
for  
Recording  
Dibutyl  
Succinate  
Migration  
Results.

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